
2,3,6-Trichlorophenoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichlorophenoxyacetic acid is a synthetic organic compound that belongs to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxyacetic acid moiety. This compound is primarily known for its use as a herbicide and plant growth regulator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions on the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of chlorinated aromatic acids.
Biology: The compound is employed in plant physiology studies to understand the effects of chlorinated herbicides on plant growth and development.
Medicine: Research is conducted to explore its potential effects on human health and its role as an environmental contaminant.
Industry: It is used in the formulation of herbicides and plant growth regulators for agricultural applications.
Mécanisme D'action
The mechanism of action of 2,3,6-Trichlorophenoxyacetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features but different chlorine substitution pattern.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in the formulation of Agent Orange, it has a similar structure but different toxicological profile.
Uniqueness
2,3,6-Trichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective action on certain plant species makes it a valuable tool in agricultural practices.
Propriétés
Numéro CAS |
4007-00-5 |
|---|---|
Formule moléculaire |
C8H5Cl3O3 |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2-(2,3,6-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(10)8(7(4)11)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
GQOHYQAHKDLXCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
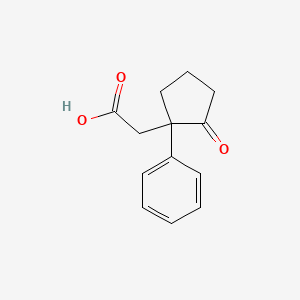
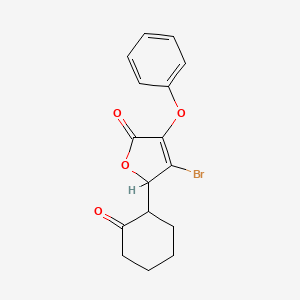

![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
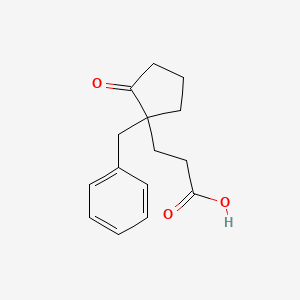

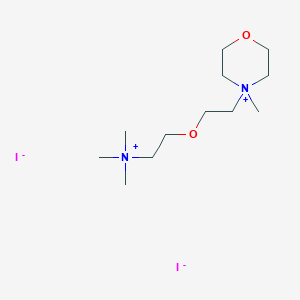
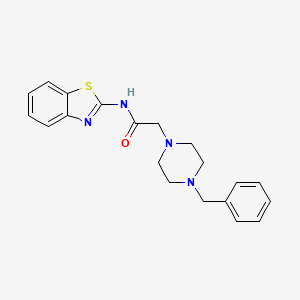
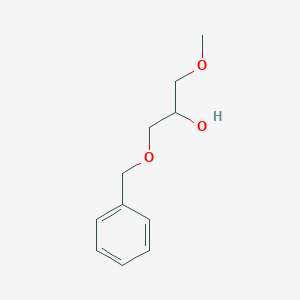
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)


